BenchChemオンラインストアへようこそ!

Nizatidine-d3

Bioanalysis LC-MS/MS Internal Standard

Nizatidine-d3 is the deuterium-labeled analog of nizatidine, exclusively employed as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis. The +3 Da mass shift from three deuterium atoms on the N-methyl group enables unequivocal differentiation from the native analyte. Unlike unlabeled nizatidine or structural analogs (e.g., ranitidine, famotidine), Nizatidine-d3 exhibits matched extraction recovery, retention time, and ESI ionization efficiency—ensuring reliable compensation for matrix effects per FDA and EMA bioanalytical method validation guidelines. Validated for plasma and urine quantification at a 5 ng/mL LLOQ. Essential for pharmacokinetic, bioequivalence, and QC applications supporting ANDA submissions.

Molecular Formula C12H21N5O2S2
Molecular Weight 334.5 g/mol
CAS No. 1246833-99-7
Cat. No. B565474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNizatidine-d3
CAS1246833-99-7
SynonymsN-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N’-(methyl-d3)-2-nitro-1,1-ethenediamine;  LY-139037-d3;  ZE-101-d3;  ZL-101-d3;  Axid-d3;  Calmaxid-d3;  Cronizat-d3;  Distaxid-d3;  Gastrax-d3;  Nizax-d3;  Nizaxid-d3; 
Molecular FormulaC12H21N5O2S2
Molecular Weight334.5 g/mol
Structural Identifiers
InChIInChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3/b11-6+/i1D3
InChIKeySGXXNSQHWDMGGP-OFYUJABRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nizatidine-d3 (CAS 1246833-99-7) Procurement and Analytical Selection Guide for H2 Antagonist Bioanalysis


Nizatidine-d3 is a deuterium-labeled analog of the histamine H2-receptor antagonist nizatidine, characterized by the replacement of three hydrogen atoms with deuterium on the N-methyl group . The compound has the molecular formula C12H18D3N5O2S2 and a molecular weight of 334.48 g/mol, representing a +3 Da mass shift relative to unlabeled nizatidine (331.46 g/mol) [1]. Nizatidine-d3 is not intended as a therapeutic agent but is exclusively employed as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical LC-MS/MS workflows for the accurate determination of nizatidine concentrations in biological matrices [2].

Why Unlabeled Nizatidine or Structural Analogs Cannot Substitute for Nizatidine-d3 in Validated LC-MS/MS Assays


Substituting Nizatidine-d3 with unlabeled nizatidine or structural analogs (e.g., ranitidine, famotidine) in LC-MS/MS bioanalytical methods introduces quantifiable sources of error that compromise assay validity. Unlabeled nizatidine cannot be distinguished from the target analyte, rendering it useless as an internal standard. Structural analogs, while distinguishable by mass, exhibit different extraction recovery rates, chromatographic retention times, and ionization efficiencies in electrospray ionization (ESI) compared to the analyte [1]. These differences prevent adequate compensation for matrix effects and sample-to-sample variability, which are essential for achieving the accuracy and precision required by FDA bioanalytical method validation guidelines [2]. Nizatidine-d3, due to its near-identical physicochemical properties and distinct mass, is the only internal standard type that meets the regulatory expectation for reliable quantitative results in nizatidine pharmacokinetic studies.

Quantitative Differentiation Evidence for Nizatidine-d3 vs. Alternatives in Bioanalytical Applications


Mass Spectrometric Differentiation: Nizatidine-d3 Provides a +3 Da Shift for Unambiguous Analyte Discrimination in MRM Mode

In a validated LC-MS/MS method for nizatidine quantification in human plasma and urine, Nizatidine-d3 was employed as the deuterated internal standard. Detection was performed using multiple reaction monitoring (MRM) with electrospray ionization (ESI). The precursor-to-product ion transitions were m/z 332.1→155.1 for the unlabeled analyte (nizatidine) and m/z 335.1→155.1 for the internal standard (Nizatidine-d3) [1]. This +3 Da mass difference, conferred by the three deuterium atoms, allows the mass spectrometer to completely separate the analyte and internal standard signals without any spectral overlap, which is a fundamental requirement for accurate quantification.

Bioanalysis LC-MS/MS Internal Standard

Matrix Effect Compensation: Nizatidine-d3 Co-Elutes with the Analyte to Correct for Ion Suppression/Enhancement

The validated LC-MS/MS method utilized Nizatidine-d3 as the internal standard to compensate for variability in sample extraction and matrix effects. The method achieved a linear response range of 5-2000 ng/mL in human plasma and 0.5-80 μg/mL in human urine, with lower limits of quantification (LLOQ) of 5 ng/mL and 0.5 μg/mL, respectively [1]. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte, is critical for correcting for ion suppression or enhancement caused by co-extracted biological matrix components. In contrast, a structural analog internal standard would likely elute at a different retention time, experiencing a different matrix environment and thus failing to provide accurate correction.

Matrix Effects Ion Suppression LC-MS/MS Validation

Pharmacokinetic Study Enablement: Nizatidine-d3 Facilitates Accurate Determination of Human PK Parameters

The validated method using Nizatidine-d3 as the internal standard was successfully applied to a pharmacokinetic study following a single 150 mg oral dose of nizatidine in 16 healthy Chinese subjects. The method reliably quantified maximum and endpoint concentrations in both plasma and urine [1]. This demonstrates that Nizatidine-d3 is not merely a research tool but a validated component of a regulatory-compliant bioanalytical method capable of supporting clinical pharmacokinetic and bioequivalence studies. The underlying pharmacokinetic parameters for nizatidine in humans, which this method quantifies, include an absolute oral bioavailability exceeding 90% and a half-life of 1.3 hours [2].

Pharmacokinetics Bioequivalence Human Study

Superiority of SIL-IS Over Structural Analogs for Regulatory Bioanalysis

Stable isotope-labeled internal standards (SIL-IS) like Nizatidine-d3 are preferred over structural analogs for LC-MS bioanalysis due to their ability to compensate for matrix effects and variability throughout the entire analytical workflow, from sample preparation to ionization [1]. The use of a deuterated internal standard has been shown to provide a reliable tool for regulatory bioanalysis, indirectly contributing to therapy efficacy and improving the safety assessment of generic medicines [2]. This class-level evidence underscores the regulatory expectation and scientific rationale for selecting Nizatidine-d3 over a non-isotopic analog for the quantification of nizatidine.

Bioanalytical Method Validation FDA Guidance Internal Standard Selection

Critical Application Scenarios for Nizatidine-d3 Based on Quantitative Evidence


Regulatory-Compliant Bioanalytical Method Development and Validation for Nizatidine

This scenario involves the development and validation of an LC-MS/MS method for quantifying nizatidine in biological matrices (plasma, urine) according to FDA or EMA bioanalytical method validation guidelines. Nizatidine-d3 is the required internal standard to achieve the necessary accuracy, precision, and sensitivity, as demonstrated by its ability to compensate for matrix effects and enable a lower limit of quantification of 5 ng/mL in plasma [1].

Clinical Pharmacokinetic and Bioequivalence Studies of Nizatidine Formulations

This scenario involves the analysis of plasma and urine samples from human subjects enrolled in pharmacokinetic or bioequivalence studies following oral administration of nizatidine. The validated method using Nizatidine-d3 has been proven effective in a study of 16 healthy subjects, reliably quantifying drug concentrations over time to calculate key PK parameters such as Cmax, Tmax, and AUC [1]. This directly supports the development and regulatory approval of generic nizatidine products.

Quality Control and Batch Release Testing for Nizatidine API and Drug Products

While the primary evidence is for bioanalysis, the same principle of accurate quantification applies to quality control (QC) applications. Nizatidine-d3 can serve as a reference standard or internal standard in LC-MS methods for the assay and purity determination of nizatidine active pharmaceutical ingredient (API) and finished dosage forms, ensuring accurate quantification in the presence of potential impurities or degradation products [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nizatidine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.